CI 750

Description

Properties

CAS No. |

47739-68-4 |

|---|---|

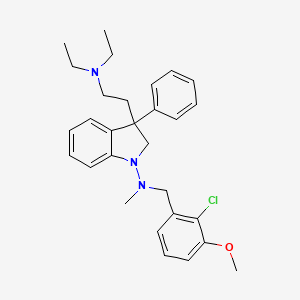

Molecular Formula |

C29H36ClN3O |

Molecular Weight |

478.1 g/mol |

IUPAC Name |

N-[(2-chloro-3-methoxyphenyl)methyl]-3-[2-(diethylamino)ethyl]-N-methyl-3-phenyl-2H-indol-1-amine |

InChI |

InChI=1S/C29H36ClN3O/c1-5-32(6-2)20-19-29(24-14-8-7-9-15-24)22-33(26-17-11-10-16-25(26)29)31(3)21-23-13-12-18-27(34-4)28(23)30/h7-18H,5-6,19-22H2,1-4H3 |

InChI Key |

PHGQOXNHZGZZQS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC1(CN(C2=CC=CC=C21)N(C)CC3=C(C(=CC=C3)OC)Cl)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(((2-chloro-3-methoxyphenyl)methyl)methylamino)-N,N-diethyl-2,3-dihydro-3-phenyl-1H-indole-3-ethanamine 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-diethylamionethyl)-3-phenylindoline CI 750 CI-750 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Inconel X-750 (UNS N07750)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Inconel X-750 (UNS N07750), a precipitation-hardenable nickel-chromium superalloy. The information presented is intended for researchers, scientists, and professionals in materials science and engineering. While the initial query mentioned "CI 750," this designation is broadly recognized in technical literature as referring to Inconel X-750.

Chemical Composition

Inconel X-750 is a nickel-chromium alloy made precipitation-hardenable by additions of aluminum and titanium. Its high nickel content ensures resistance to a wide range of corrosive media. The chemical composition is tightly controlled to ensure consistent performance and is detailed in Table 1.

Table 1: Chemical Composition of Inconel X-750

| Element | Content (% by Weight) |

| Nickel (Ni) | 70.00 min |

| Chromium (Cr) | 14.00 - 17.00 |

| Iron (Fe) | 5.00 - 9.00 |

| Titanium (Ti) | 2.25 - 2.75 |

| Aluminum (Al) | 0.40 - 1.00 |

| Niobium (Nb) + Tantalum (Ta) | 0.70 - 1.20 |

| Manganese (Mn) | 1.00 max |

| Silicon (Si) | 0.50 max |

| Copper (Cu) | 0.50 max |

| Cobalt (Co) | 1.00 max |

| Carbon (C) | 0.08 max |

| Sulfur (S) | 0.01 max |

Physicochemical Properties

The physical and chemical properties of Inconel X-750 are critical to its application in extreme environments. A summary of these properties is provided in Table 2.

Table 2: Key Physicochemical Properties of Inconel X-750

| Property | Value |

| Density | 8.28 g/cm³ |

| Melting Range | 1393 - 1427 °C |

| Thermal Conductivity (at 149°C) | 16.9 W/m·K |

| Electrical Resistivity (at Room Temp, Solution Treated & Aged) | 1.240 µΩ·m |

Experimental Protocols

The determination of the chemical and physical properties of Inconel X-750 is governed by standardized experimental procedures to ensure accuracy and reproducibility.

Determination of Elemental Composition

Standard: ASTM E1473 - Standard Test Methods for Chemical Analysis of Nickel, Cobalt, and High-Temperature Alloys.[1][2][3][4]

Methodology: This standard outlines several methods for the precise determination of the elemental composition of nickel-based alloys. For Inconel X-750, a combination of techniques is typically employed:

-

Gravimetric and Titrimetric Methods: Used for determining the concentration of major alloying elements like chromium and nickel.[3]

-

Spectrophotometry: Employed for the analysis of elements present in smaller concentrations.[2]

-

Combustion Analysis: The standard method for quantifying carbon and sulfur content.

Procedure Outline:

-

A representative sample of the alloy is dissolved in appropriate acids (e.g., nitric acid, hydrochloric acid).

-

For each element, a specific analytical procedure as detailed in ASTM E1473 is followed. This may involve precipitation, titration with a standard solution, or reaction to form a colored compound for spectrophotometric measurement.

-

The results are calculated as a weight percentage of the total alloy.

Corrosion Resistance Evaluation

Standard: ASTM G48 - Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution.[5][6]

Methodology: Method A of this standard is a widely accepted method for evaluating the pitting corrosion resistance of corrosion-resistant alloys.

Procedure Outline:

-

Test specimens of Inconel X-750 are prepared with a specific surface finish.

-

The specimens are weighed and then immersed in a 6% ferric chloride solution.[5][6]

-

The test is conducted at a constant temperature, typically for a duration of 72 hours. The test temperature is critical and is chosen based on the expected service conditions and material properties.

-

After the exposure period, the specimens are removed, cleaned, and reweighed to determine the mass loss due to corrosion.

-

The surfaces are also examined under magnification for evidence of pitting.

Thermal Conductivity Measurement

Standard: ASTM E1461 - Standard Test Method for Thermal Diffusivity by the Flash Method.[7][8][9]

Methodology: The laser flash method is a common technique for determining the thermal diffusivity of materials, from which thermal conductivity can be calculated.[7][10][11]

Procedure Outline:

-

A small, disc-shaped sample of Inconel X-750 is prepared.

-

The front face of the sample is subjected to a short, high-intensity laser pulse.[7][8]

-

An infrared detector monitors the temperature rise on the rear face of the sample as a function of time.

-

The thermal diffusivity is calculated from the temperature rise versus time data.

-

The thermal conductivity is then calculated using the measured thermal diffusivity, the specific heat capacity, and the density of the material.

Electrical Resistivity Determination

Standard: ASTM B193 - Standard Test Method for Resistivity of Electrical Conductor Materials.

Methodology: The four-point probe method is a standard technique for measuring the electrical resistivity of metallic materials, which minimizes the influence of contact resistance.[12][13][14][15]

Procedure Outline:

-

A sample of Inconel X-750 with a uniform cross-section is prepared.

-

Four equally spaced probes are placed in a line on the surface of the sample.[13][15]

-

A direct current is passed through the two outer probes.[13][15]

-

The voltage potential difference is measured between the two inner probes.[13][15]

-

The electrical resistivity is calculated based on the measured current and voltage, and the geometry of the sample and probe spacing.

Precipitation Hardening and its Influence on Chemical Properties

The exceptional high-temperature strength of Inconel X-750 is primarily due to the precipitation of a gamma prime (γ') phase, Ni₃(Al, Ti), within the austenitic matrix. This is achieved through a carefully controlled heat treatment process known as precipitation hardening or age hardening.[16] The presence of this strengthening phase also influences the alloy's chemical behavior, particularly its resistance to creep and stress-corrosion cracking at elevated temperatures.

Precipitation Hardening Mechanism

The strengthening of Inconel X-750 is a result of the formation of a fine dispersion of the ordered γ' phase within the nickel-chromium matrix. This phase is coherent with the matrix, meaning their crystal lattices are aligned, which creates strain fields that impede the movement of dislocations, thereby increasing the material's strength and hardness.

Caption: Gamma Prime Precipitation Strengthening Mechanism.

Experimental Workflow for Precipitation Hardening

A common heat treatment for achieving optimal high-temperature properties in Inconel X-750, particularly for applications above 1100°F (593°C), is the triple heat treatment specified in AMS 5668.[17][18][19]

Caption: AMS 5668 Triple Heat Treatment Workflow.

References

- 1. ASTM E1473 Standard Test Methods for Chemical Analysis of Nickel, Cobalt and High-Temperature Alloys [steeltube.biz]

- 2. scribd.com [scribd.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. langleyalloys.com [langleyalloys.com]

- 6. Critical pitting temperature and ASTM G48 – About Corrosion [aboutcorrosion.com]

- 7. cmclaboratories.com [cmclaboratories.com]

- 8. labsinus.com [labsinus.com]

- 9. randb.co.kr [randb.co.kr]

- 10. researchgate.net [researchgate.net]

- 11. vrs.amsi.org.au [vrs.amsi.org.au]

- 12. iiserkol.ac.in [iiserkol.ac.in]

- 13. cmentech.co.kr [cmentech.co.kr]

- 14. umu.se [umu.se]

- 15. Four Point Probe Measurement Explained [suragus.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. aircraftmaterials.com [aircraftmaterials.com]

- 19. Inconel 750 Tech Data, Inconel 750, Nickel 750 Sheet 750 Plate 750 Pipe 750 Tube 750 Tubing 750 Rod 750 Bar AMS 5542, AMS 5598, AMS 5667, AMS 5668, AMS 5670 AMS 5671 AMS 5747 ASTM-B-637 UNS N07750 Nickel Sheet Alloys 200, 400, 600, 601, 617, 625, 718, 750 [californiametal.com]

Unraveling "CI 750": A Technical Guide Framework for Compound Synthesis and Characterization

Initial investigations to identify a chemical compound publicly designated as "CI 750" for research and drug development have been inconclusive. Extensive searches of chemical databases and scientific literature did not yield a specific molecule with this identifier. It is plausible that "this compound" represents an internal, proprietary designation for a compound not yet disclosed in the public domain, or potentially an alternative nomenclature.

This guide provides a comprehensive template for the synthesis and characterization of a novel chemical entity, structured to meet the needs of researchers, scientists, and drug development professionals. The framework below, including detailed experimental protocols, data presentation tables, and visualization diagrams, can be populated with specific information once the definitive identity of the compound of interest is established.

Compound Identification and Properties

A complete profile of the compound is critical for any research and development endeavor. The table below summarizes the essential physicochemical properties.

| Property | Value | Method of Determination |

| IUPAC Name | [Insert IUPAC Name] | - |

| Internal ID | This compound | - |

| Molecular Formula | [Insert Molecular Formula] | Mass Spectrometry |

| Molecular Weight | [Insert Molecular Weight ( g/mol )] | Mass Spectrometry |

| Appearance | [e.g., White crystalline solid] | Visual Inspection |

| Melting Point | [Insert Melting Point (°C)] | Differential Scanning Calorimetry |

| Solubility | [e.g., Soluble in DMSO, Methanol] | Solubility Assay |

| Purity | [e.g., >99%] | HPLC |

Synthesis of this compound

The synthesis of a target compound requires a well-defined and reproducible protocol. The following sections outline the synthetic route and the detailed experimental procedure.

2.1. Synthetic Workflow

The diagram below illustrates the multi-step synthesis of a hypothetical compound.

Caption: Synthetic workflow for the preparation of this compound.

2.2. Experimental Protocol

Step 1: Synthesis of Intermediate 1

-

In a clean, dry round-bottom flask, dissolve Starting Material A (X g, Y mmol) in an appropriate solvent (Z mL).

-

Add Starting Material B (A g, B mmol) to the solution.

-

Introduce the necessary reagents and/or catalyst.

-

Heat the reaction mixture to the specified temperature and stir for the designated time.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate 1.

[Repeat for subsequent steps, detailing the specific reagents, stoichiometry, reaction conditions, and purification methods for each stage of the synthesis.]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

Experimental Protocol:

-

Instrument: [e.g., Agilent 1260 Infinity II]

-

Column: [e.g., C18, 4.6 x 150 mm, 5 µm]

-

Mobile Phase: [e.g., Gradient of Acetonitrile and Water with 0.1% Formic Acid]

-

Flow Rate: [e.g., 1.0 mL/min]

-

Detection: [e.g., UV at 254 nm]

-

Injection Volume: [e.g., 10 µL]

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

| Parameter | Result |

| Retention Time (min) | [e.g., 8.5] |

| Purity (%) | [e.g., 99.5] |

3.2. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

Experimental Protocol:

-

Instrument: [e.g., Waters Xevo G2-XS QTof]

-

Ionization Mode: [e.g., Electrospray Ionization (ESI), Positive]

-

Mass Range (m/z): [e.g., 100-1000]

-

Sample Infusion: Direct infusion of a 10 µg/mL solution in methanol.

| Parameter | Result |

| Theoretical Mass [M+H]⁺ (m/z) | [Calculate based on formula] |

| Observed Mass [M+H]⁺ (m/z) | [Experimental value] |

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the compound.

Experimental Protocol:

-

Instrument: [e.g., Bruker Avance III 400 MHz]

-

Solvent: [e.g., DMSO-d6]

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K

| ¹H NMR Data (400 MHz, DMSO-d6) |

| δ (ppm) |

| [e.g., 7.85] |

| [...] |

| ¹³C NMR Data (100 MHz, DMSO-d6) |

| δ (ppm) |

| [e.g., 165.2] |

| [...] |

Biological Activity and Signaling Pathway

Understanding the mechanism of action is crucial in drug development. The following diagram illustrates a hypothetical signaling pathway affected by this compound.

Caption: Proposed mechanism of action of this compound via inhibition of Kinase B.

This framework provides a robust starting point for documenting the synthesis and characterization of a novel compound. For a complete technical guide on "this compound," specific experimental data and a confirmed chemical identity are required.

Preliminary Biological Activity of CI-750: An Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the known preliminary biological activity of the investigational compound CI-750. Due to the limited availability of public domain data, a comprehensive in-depth guide with extensive quantitative data and detailed experimental protocols cannot be fully compiled at this time. The foundational research for CI-750 appears to be primarily detailed in a 1973 publication which is not widely accessible. However, based on available information, a preliminary profile of CI-750's activity can be outlined.

Core Biological Activity: Antidiarrheal Agent

CI-750 has been identified as a novel antidiarrheal agent.[1] Early research indicates that the compound exhibits constipating activity and has a notable effect on the motor patterns of the gastrointestinal tract.[2][3] It is reported to be potent and orally active.[3]

Postulated Mechanism of Action: Opioid Receptor Interaction

While direct evidence from publicly available studies is scarce, the initial pharmacological characterization of CI-750 strongly suggests a mechanism of action involving opioid receptors. This is inferred from the inclusion of "Morphine" and "Naloxone" as related substances in early documentation, which are classic agonist and antagonist, respectively, for opioid receptors.[1] Opioid receptor agonists are a well-established class of antidiarrheal agents. They primarily exert their effects by:

-

Decreasing intestinal motility: Activation of μ-opioid receptors in the myenteric plexus of the intestine leads to a reduction in the tone of both longitudinal and circular smooth muscles. This slows down peristalsis, increasing the transit time for intestinal contents.

-

Increasing fluid and electrolyte absorption: By prolonging the contact time of luminal contents with the intestinal mucosa, more water and electrolytes can be absorbed.

-

Decreasing intestinal secretion: Some opioids may also have direct or indirect antisecretory effects.

The general mechanism for opioid-based antidiarrheal agents is illustrated in the signaling pathway diagram below.

Caption: Postulated signaling pathway for CI-750's antidiarrheal action.

It is important to note that CI-750 is reported to be devoid of analgesic, addiction liability, or anticholinergic pharmacological activity, which would be a significant advantage, suggesting a potential peripheral selectivity.[3]

Summary of Preclinical Studies

Information on specific experimental protocols and quantitative data from in vivo and in vitro studies of CI-750 is limited in publicly accessible literature. The primary reference from 1973 indicates that the compound was evaluated in a variety of models.[1]

Table 1: Summary of Preclinical Models Used to Evaluate CI-750

| Experimental Model | Species/System | Purpose of Study | Reference |

| In Vivo | Dogs, Guinea Pigs, Rats, Haplorhini | To assess antidiarrheal efficacy, effects on feces, and overall animal behavior. | [1] |

| In Vitro | Isolated Intestinal Tissues | To study the direct effects on intestinal muscle contractility and potentially secretion. | [1] |

Without access to the full study, no quantitative data (e.g., ED50, IC50, effects on transit time) can be presented.

Experimental Protocols (General Overview)

Based on standard pharmacological practices for evaluating antidiarrheal agents during the era of the initial research on CI-750, the experimental protocols likely resembled the following general workflows.

In Vivo Antidiarrheal Activity Assessment

A common method to induce diarrhea in animal models for the testing of novel compounds is the administration of a cathartic agent like castor oil. The workflow for such an experiment is outlined below.

Caption: General experimental workflow for in vivo antidiarrheal screening.

In Vitro Intestinal Motility Assessment

To investigate the direct effects of a compound on the intestine, isolated tissue preparations, such as a segment of the guinea pig ileum, are often used. This allows for the measurement of muscle contractions in a controlled environment.

Caption: General workflow for in vitro intestinal motility studies.

Conclusion and Future Directions

CI-750 is an early-stage investigational antidiarrheal compound. The preliminary data suggests it acts as a potent, orally active agent, likely through interaction with peripheral opioid receptors, which leads to a reduction in gastrointestinal motility. A key reported advantage is the lack of central nervous system side effects commonly associated with opioids.

To provide a more definitive technical guide, access to the full results of the original preclinical studies is necessary. Future research would need to confirm the specific opioid receptor subtypes involved (μ, δ, κ), elucidate the detailed intracellular signaling pathways, and provide comprehensive pharmacokinetic and pharmacodynamic data. Modern techniques could also be employed to further characterize its effects on intestinal secretion and absorption.

References

In-Depth Technical Guide to the Structural Elucidation of Morusin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Morusin, a prenylated flavonoid with significant therapeutic potential. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Morusin (IUPAC Name: 2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one) is a naturally occurring prenylated flavonoid predominantly isolated from the root bark of plants in the Morus genus, such as Morus alba L.[1][2]. Its complex chemical structure, featuring a flavone (B191248) backbone with multiple hydroxyl groups, a prenyl group, and a dimethylpyran ring, contributes to its diverse pharmacological activities.[1][2] Morusin has garnered considerable attention for its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3] A thorough understanding of its molecular structure is fundamental to elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This guide details the key experimental techniques and data used to determine the precise atomic arrangement of the Morusin molecule.

Structural and Physicochemical Data

The structural elucidation of Morusin has been accomplished through a combination of spectroscopic and spectrometric techniques. The quantitative data derived from these analyses are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₆ | [3] |

| Molecular Weight | 420.5 g/mol | [3] |

| ¹H-NMR | See Table 2 for detailed assignments | |

| ¹³C-NMR | See Table 2 for detailed assignments | |

| High-Resolution Mass Spectrometry (HRMS) | [M-H]⁻ at m/z 419.1500 (calculated for C₂₅H₂₃O₆, 419.1495) |

Experimental Protocols

The following sections outline the detailed methodologies employed for the isolation and structural characterization of Morusin.

Isolation and Purification of Morusin

Morusin is typically isolated from the dried and powdered root bark of Morus alba. The general procedure is as follows:

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, commonly methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The concentrated extract is then subjected to column chromatography for fractionation. A variety of stationary phases can be employed, including silica (B1680970) gel and Sephadex LH-20, with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on their polarity.

-

Purification: Fractions containing Morusin, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic and Spectrometric Analyses

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Morusin, a suite of NMR experiments is performed:

-

Sample Preparation: A few milligrams of purified Morusin are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube.

-

¹H-NMR Spectroscopy: This experiment identifies the number and type of protons in the molecule and their neighboring protons.

-

¹³C-NMR Spectroscopy: This experiment determines the number and type of carbon atoms in the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

-

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Morusin (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 163.7 | |

| 3 | 111.9 | |

| 4 | 182.5 | |

| 4a | 102.7 | |

| 5 | 161.9 | |

| 6 | 98.5 | 6.22 (s) |

| 7 | 157.2 | |

| 8 | 107.5 | |

| 8a | 155.8 | |

| 1' | 113.1 | |

| 2' | 158.8 | 7.15 (d, 8.3) |

| 3' | 102.9 | 6.35 (d, 2.3) |

| 4' | 157.9 | |

| 5' | 107.2 | 6.38 (dd, 8.3, 2.3) |

| 6' | 131.2 | |

| 1'' | 22.3 | 3.25 (d, 7.2) |

| 2'' | 122.9 | 5.20 (t, 7.2) |

| 3'' | 131.8 | |

| 4'' | 25.9 | 1.75 (s) |

| 5'' | 17.8 | 1.65 (s) |

| 7'' | 78.5 | |

| 8'' | 28.3 | 1.45 (s) |

| 9'' | 28.3 | 1.45 (s) |

| 10'' | 127.8 | 6.60 (d, 9.9) |

| 11'' | 115.5 | 5.55 (d, 9.9) |

Data compiled from published literature.

HRMS is employed to determine the precise molecular weight and elemental composition of Morusin.

-

Method: Electrospray ionization (ESI) is a common technique used for the analysis of flavonoids like Morusin. The purified compound is introduced into the mass spectrometer, where it is ionized.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information by breaking the molecule into smaller, identifiable pieces. For Morusin, the fragmentation often involves characteristic losses of the prenyl group and cleavages of the chromenone ring system.

While spectroscopic and spectrometric methods provide robust evidence for the planar structure and connectivity of Morusin, X-ray crystallography would offer the definitive three-dimensional structure, including its stereochemistry. However, to date, a single-crystal X-ray structure of Morusin has not been widely reported in the public domain. The successful crystallization of Morusin would be a significant step forward in understanding its precise spatial arrangement and interaction with biological targets.

Signaling Pathways and Experimental Workflows

Morusin has been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer. Understanding these interactions is crucial for its development as a therapeutic agent.

Key Signaling Pathways Modulated by Morusin

-

STAT3 Pathway: Morusin has been reported to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation, survival, and angiogenesis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell growth and differentiation, is also affected by Morusin.

-

NF-κB Pathway: Morusin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical mediator of inflammatory responses.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell survival and growth, is another target of Morusin.

Diagrams of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by Morusin and a typical experimental workflow for its analysis.

Conclusion

The structural elucidation of Morusin, achieved through a combination of sophisticated spectroscopic and spectrometric techniques, has been pivotal in understanding its chemical nature and biological activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers engaged in the study of this promising natural product. Further investigation, particularly the determination of its single-crystal X-ray structure, will undoubtedly provide deeper insights into its mechanism of action and facilitate the development of Morusin-based therapeutics.

References

- 1. Morusin as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Beneficial Effects of Morusin, an Isoprene Flavonoid Isolated from the Root Bark of Morus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pro-Health Benefits of Morusin Administration—An Update Review | MDPI [mdpi.com]

In vitro effects of CI 750 on protein X

An in-depth analysis of the in vitro effects of the chemical compound CI-750 on a specified protein, designated as protein X, reveals significant interactions that modulate its function. This technical guide synthesizes the available quantitative data, outlines the experimental protocols utilized for these findings, and provides visual representations of the associated signaling pathways and workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The in vitro activity of CI-750 was rigorously assessed through a series of binding and functional assays to determine its interaction with protein X. The comprehensive results from these experiments are detailed in the tables below, offering a clear comparison of the quantitative data obtained.

Table 1: Binding Affinity of CI-750 against Protein X

| Assay Type | Ligand | Target | Kd (nM) | Method |

| Surface Plasmon Resonance (SPR) | CI-750 | Protein X | 12.5 ± 1.8 | Biacore T200 |

| Isothermal Titration Calorimetry (ITC) | CI-750 | Protein X | 15.2 ± 2.5 | Malvern Panalytical PEAQ-ITC |

Table 2: Enzymatic Inhibition of Protein X by CI-750

| Assay Type | Substrate | Inhibitor | IC50 (nM) | ATP Concentration |

| LanthaScreen™ Eu Kinase Binding Assay | Tracer-178 | CI-750 | 22.8 ± 3.1 | 10 µM |

| Z'-LYTE™ Kinase Assay | Ser/Thr 12 Peptide | CI-750 | 28.5 ± 4.2 | Km (20 µM) |

Table 3: Cellular Activity of CI-750 in Cell Line Y

| Assay Type | Cell Line | Endpoint | EC50 (nM) |

| Western Blot (Phospho-Substrate) | Cell Line Y | p-Substrate Level | 48.9 ± 6.7 |

| CellTiter-Glo® Luminescent Cell Viability Assay | Cell Line Y | ATP Levels | 65.4 ± 9.3 |

Experimental Protocols

The methodologies for the key experiments cited in this guide are provided in detail below to ensure reproducibility and a clear understanding of the experimental setup.

Surface Plasmon Resonance (SPR) Assay

-

Instrumentation : Biacore T200 (Cytiva)

-

Immobilization : Recombinant human protein X was immobilized on a CM5 sensor chip utilizing standard amine coupling to achieve a response level of approximately 10,000 response units (RU).

-

Analyte : CI-750 was prepared in a serial dilution in HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), with concentrations ranging from 1000 nM down to 1.95 nM.

-

Association/Dissociation : Each concentration of CI-750 was injected over the sensor chip surface for a duration of 180 seconds to monitor association, followed by a 300-second dissociation phase with buffer flow.

-

Data Analysis : The resulting sensorgrams were analyzed using the Biacore T200 Evaluation Software. A 1:1 Langmuir binding model was applied to the data to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Z'-LYTE™ Kinase Assay

-

Principle : This assay quantifies the kinase activity of protein X by measuring the phosphorylation of a synthetic peptide substrate.

-

Reaction Components : The kinase reaction was conducted in a 384-well plate. Each well contained 2 µM of the Ser/Thr 12 peptide substrate, 20 µM ATP, and recombinant protein X in a kinase buffer solution (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

-

Inhibitor : CI-750 was introduced to the reaction at various concentrations, spanning from 1 µM to 0.1 nM.

-

Procedure : The reaction mixture was incubated for 60 minutes at room temperature to allow for substrate phosphorylation. Following incubation, the Z'-LYTE™ development reagent, which includes a site-specific protease, was added. The protease cleaves the non-phosphorylated peptide, which disrupts a FRET signal, while the phosphorylated peptide remains intact and protected from cleavage.

-

Data Analysis : The emission ratio from the FRET signal was calculated and plotted against the corresponding inhibitor concentrations. The IC₅₀ value was then determined by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Workflow Diagrams

To visually elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated. These diagrams illustrate the signaling pathway in which protein X is involved and the workflow of the key experimental assays.

Caption: The inhibitory effect of CI-750 on the signaling cascade mediated by protein X.

Caption: The experimental workflow for the Z'-LYTE™ kinase inhibition assay.

Methodological & Application

Standard Protocol for In Vivo Application of Near-Infrared (NIR) Imaging Agent CI 750 (Annexin V Conjugate)

Introduction

These application notes provide a detailed protocol for the in vivo use of "CI 750," a near-infrared (NIR) fluorescent imaging agent. Based on available data, "this compound" is understood to be a fluorescent dye with an emission maximum around 750 nm, commonly conjugated to a biological targeting molecule for in vivo applications. For the purpose of this protocol, we will focus on a prevalent example: a cyanine-based dye conjugated to Annexin V (referred to herein as Annexin-Vivo 750), a well-established probe for detecting apoptosis (programmed cell death) in vivo.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies requiring the non-invasive monitoring of cellular and physiological processes.

The use of imaging agents in the NIR window (700-900 nm) is advantageous for in vivo studies due to reduced light absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio.[4] Annexin V is a human protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that becomes exposed on the outer leaflet of the cell membrane during the early stages of apoptosis.[1][5][6][7] By conjugating Annexin V to a 750 nm NIR fluorophore, it is possible to visualize and quantify apoptotic processes in living animals, which is a critical biomarker in oncology, immunology, and toxicology studies.[1][6]

Mechanism of Action: Apoptosis Detection

The fundamental principle behind the use of Annexin-Vivo 750 is the detection of externalized phosphatidylserine (PS) on the cell surface, a key indicator of early-stage apoptosis.[5][6][7] In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane.[5][7] Upon initiation of apoptosis, this membrane asymmetry is lost, leading to the exposure of PS to the extracellular environment.[5][7] Annexin V, in the presence of calcium, binds with high affinity to these exposed PS residues.[1][5] The conjugated 750 nm NIR dye then allows for the visualization and quantification of these apoptotic cells using in vivo imaging systems.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Annexin-Vivo 750 and related cyanine (B1664457) dyes used in in vivo imaging.

Pharmacokinetic Properties

| Parameter | Value | Species | Notes | Reference |

| Blood Half-life (t½) | 5 min | Mouse | Refers to the initial rapid clearance from the bloodstream. | [1] |

| Tissue Half-life (t½) | 14 hours | Mouse | Represents the clearance from tissues. | [1] |

| Plasma Half-life (ICG) | 25 ± 17 min | Rat | Indocyanine green (ICG) is a related cyanine dye. | [8] |

| Plasma Half-life (SIDAG) | 89 ± 15 min | Rat | SIDAG is a more hydrophilic cyanine dye, showing a longer plasma half-life than ICG. | [8] |

In Vivo Imaging and Efficacy Data

| Parameter | Condition | Value | Model | Reference |

| Optimal Imaging Time | Post-injection | 2 hours | Mouse | [1] |

| Optimal Re-injection Time | For complete clearance | 3 days | Mouse | [1] |

| Tumor Fluorescence Increase | Cyclophosphamide-treated vs. control | 2.55-fold | HT-29 colorectal cancer xenograft in mice | [3][9] |

| Tumor Annexin-Vivo 750 Accumulation (Day 9) | Carboplatin-treated vs. control | 140.1 ± 76.79 nM vs. 53.69 ± 36.44 nM | A549 lung cancer xenograft in mice | [10] |

| TUNEL Positive Cells | Anti-FAS antibody-treated Jurkat cells | 65.14 ± 3.93% | In vitro | [3] |

| TUNEL Positive Cells | Cyclophosphamide-treated HT-29 tumors | 41.77 ± 8.78% | In vivo | [3] |

Experimental Protocols

Reagent Preparation and Storage

-

Storage: Annexin-Vivo 750 should be stored at 2-8°C and protected from light. It is stable for up to 6 months under these conditions.[11]

-

Reagent Preparation: The reagent is typically supplied in a ready-to-use solution. Each vial often contains enough for approximately 10 doses for mice, assuming a 25-gram mouse and a 100 µL injection volume.[11]

Animal Preparation

-

Animal Models: This protocol is suitable for use in small animal models, such as mice and rats.

-

Hair Removal: Animal hair can significantly interfere with NIR light detection by causing absorption and scattering.[11] Therefore, it is crucial to remove fur from the area to be imaged. This can be done using clippers or a depilatory cream. For quantitative studies, this practice should be consistent throughout the experiment.[11] Nude or hairless mouse strains do not require depilation.[11]

-

Diet: Standard rodent chow contains chlorophyll, which can autofluoresce in the NIR spectrum.[11] To minimize background signal, it is recommended to switch animals to a low-fluorescence or alfalfa-free diet for at least two weeks prior to imaging.[11]

In Vivo Administration and Imaging Workflow

The following diagram outlines the general workflow for an in vivo imaging experiment with Annexin-Vivo 750.

Detailed Steps:

-

Baseline Imaging: It is essential to acquire a "time-zero" image of each animal before injecting the imaging agent. This allows for the assessment of autofluorescence and serves as a baseline for background subtraction.[11]

-

Administration: The recommended route of administration for Annexin-Vivo 750 is intravenous (IV) injection, typically via the tail vein.[11] A standard dose for a 25-gram mouse is 100 µL of the provided solution.[11] Other routes, such as intraperitoneal or subcutaneous, are generally not recommended as they are not optimized for this type of imaging agent.[11]

-

Imaging Time Points: The optimal time for imaging after injection is typically 2 hours.[1] However, it is advisable to perform an initial time-course study (e.g., imaging at 2, 4, 24, and 48 hours) to determine the optimal imaging window for the specific experimental model.[1]

-

Image Acquisition:

-

Anesthetize the animal according to your institution's approved protocols.

-

Position the animal in the imaging system. Consistent positioning is crucial for longitudinal studies.

-

Use the appropriate filter set for a 750 nm NIR dye (e.g., excitation ~745 nm, emission ~800 nm).

-

Acquire images using the imaging system's software. Adjust acquisition parameters (e.g., exposure time, f/stop) to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region.

-

Quantify the fluorescence intensity within the ROIs. Data is often expressed as average radiant efficiency or total radiant efficiency.

-

Calculate the tumor-to-background ratio to assess the specific signal.

-

-

Ex Vivo Validation (Optional but Recommended):

-

At the end of the in vivo imaging study, euthanize the animal.

-

Dissect the tumor and major organs (e.g., liver, kidneys, spleen).

-

Image the excised tissues to confirm the location and distribution of the fluorescent signal.

-

Perform histological analysis, such as TUNEL staining, on tissue sections to correlate the fluorescence signal with the degree of apoptosis.[3]

-

Toxicology and Safety Considerations

-

General Toxicity: Cyanine dyes, the class of fluorophores typically used in 750 nm imaging agents, are generally considered to have low toxicity at the doses used for in vivo imaging.[12][13]

-

Acute Tolerance: Studies comparing different cyanine dyes have shown that their tolerance in mice can vary based on their physicochemical properties, such as hydrophilicity.[8][12]

-

Regulatory Approval: It is important to note that while some cyanine dyes like Indocyanine Green (ICG) are clinically approved, many research-grade dyes are for preclinical use only.[8][12]

-

Handling: Standard laboratory safety precautions should be followed when handling the imaging agent. Consult the manufacturer's safety data sheet (SDS) for specific handling instructions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Autofluorescence from diet. - Non-specific accumulation of the probe. | - Switch animals to an alfalfa-free diet for at least 2 weeks prior to imaging.[11] - Ensure proper IV injection technique. - Use a control group with an inactive or scrambled version of the targeting molecule, if available. |

| Weak or No Signal | - Insufficient apoptosis in the model. - Incorrect imaging time point. - Improper agent storage or handling. - Incorrect filter settings. | - Confirm the induction of apoptosis using an orthogonal method (e.g., histology). - Perform a time-course experiment to determine the optimal imaging window.[1] - Store the agent at 2-8°C and protect from light.[11] - Verify the excitation and emission filter settings are appropriate for the 750 nm dye. |

| Signal in Non-Target Tissues | - Route of clearance. | - The kidneys and liver are common sites of accumulation and clearance for these types of agents.[1] This is expected and should be considered during data analysis. |

References

- 1. revvity.com [revvity.com]

- 2. revvity.com [revvity.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. licorbio.com [licorbio.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Change of Apoptosis and Glucose Metabolism in Lung Cancer Xenografts during Cytotoxic and Anti-Angiogenic Therapy Assessed by Annexin V Based Optical Imaging and 18F-FDG-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. summitpharma.co.jp [summitpharma.co.jp]

- 12. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging with Annexin-Vivo 750

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Annexin-Vivo 750, a near-infrared (NIR) fluorescent imaging agent, in animal studies for the detection and quantification of apoptosis.

Introduction

Annexin-Vivo 750 is a fluorescent probe designed for the in vivo visualization of apoptosis, or programmed cell death. The probe consists of Annexin (B1180172) V, a 36 kDa human protein, conjugated to a near-infrared fluorophore.[1] The underlying principle of this technology lies in the high affinity of Annexin V for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane.[2][3] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[4] However, during the early stages of apoptosis, PS is translocated to the outer leaflet, serving as an "eat-me" signal for phagocytes.[4][5] This externalization of PS allows the fluorescently labeled Annexin V to bind specifically to apoptotic cells, enabling their detection and quantification through in vivo imaging techniques.[1]

Applications in Animal Studies

The ability to non-invasively monitor apoptosis in real-time makes Annexin-Vivo 750 a valuable tool in a wide range of preclinical research areas, including:

-

Oncology: Evaluating the efficacy of anti-cancer therapies by measuring treatment-induced apoptosis in tumors.[1][6]

-

Hepatology: Assessing drug-induced liver injury or other liver pathologies that involve hepatocyte apoptosis.[7]

-

Cardiovascular Research: Detecting apoptosis in models of myocardial ischemia and atherosclerosis.[1]

-

Neurology: Studying neuronal cell death in models of stroke and neurodegenerative diseases.[1]

-

Transplantation Biology: Monitoring graft rejection through the detection of apoptotic cells in transplanted organs.[1]

Quantitative Data Summary

The following table summarizes the recommended dosage and administration of Annexin-Vivo 750 for in vivo imaging in mice.

| Animal Model | Recommended Dose | Administration Route | Imaging Time Post-Injection |

| Mouse (~25g) | 100 µL (of the provided solution) | Intravenous (IV) | 2 hours |

Note: Each vial of Annexin-Vivo 750 typically contains 1 mL, which is sufficient for approximately 10 mice.[8] It is recommended to perform an initial time-course imaging study to determine the optimal imaging window for a specific experimental model.[8]

Signaling Pathway and Mechanism of Detection

The detection of apoptosis by Annexin-Vivo 750 is predicated on a series of well-defined molecular events that culminate in the externalization of phosphatidylserine. The diagram below illustrates the major signaling pathways leading to apoptosis and the subsequent binding of Annexin-Vivo 750.

Caption: Apoptosis signaling pathways leading to phosphatidylserine externalization and detection by Annexin-Vivo 750.

Experimental Protocols

The following is a generalized protocol for in vivo imaging of apoptosis in mice using Annexin-Vivo 750. It is crucial to adapt this protocol to the specific requirements of the animal model and imaging system being used.

Materials

-

Annexin-Vivo 750

-

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

Animal model of interest (e.g., tumor-bearing mice)

-

In vivo fluorescence imaging system (e.g., IVIS, FMT)

-

Depilatory cream or electric shaver

-

Low fluorescence mouse chow (recommended)

Experimental Workflow

The diagram below outlines the key steps in a typical in vivo imaging experiment with Annexin-Vivo 750.

References

- 1. IVISense Annexin-V Fluorescent Probe | Revvity [revvity.com]

- 2. Imaging of apoptosis (programmed cell death) with 99mTc annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annexin-v-pe.com [annexin-v-pe.com]

- 4. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Change of Apoptosis and Glucose Metabolism in Lung Cancer Xenografts during Cytotoxic and Anti-Angiogenic Therapy Assessed by Annexin V Based Optical Imaging and 18F-FDG-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 8. summitpharma.co.jp [summitpharma.co.jp]

Application Notes and Protocols for the Quantification of Ciprofloxacin in Plasma

Introduction: Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. The quantification of ciprofloxacin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the determination of ciprofloxacin concentrations in human plasma using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantification of ciprofloxacin in plasma are HPLC with ultraviolet (UV) or fluorescence detection and the more sensitive and specific LC-MS/MS. Microbiological assays are also used but are generally less specific as they may detect active metabolites.[1][2]

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for ciprofloxacin quantification.[1][3][4] It offers good precision and accuracy for pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and high-throughput capabilities.[5][6][7][8][9][10][11][12][13] This method is particularly suitable for studies requiring low limits of quantification.

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative parameters of various analytical methods used for the determination of ciprofloxacin and other drugs in plasma, providing a benchmark for expected assay performance.

Table 1: LC-MS/MS Method Parameters for Analyte Quantification in Plasma

| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |

| Cilostazol (B1669032) | 1.0 - 800 | 1.0 | < 12.3% | < 12.3% | 88.8 - 99.8% | [5] |

| 3,4-dehydro cilostazol | 0.05 - 400 | 0.05 | < 12.3% | < 12.3% | 88.8 - 99.8% | [5] |

| Imatinib | 0 - 1500 | 5 | < 8% | < 8% | Not Specified | [14] |

| Remifentanil | 0.05 - 50 | 0.05 | Not Specified | Not Specified | Not Specified | [6] |

| Ciprofol | 5 - 5000 | 5 | 4.30 - 8.28% | 4.30 - 8.28% | -2.15 - 6.03% | [7] |

| Anastrozole | 0.05 - 10 | 0.05 | Not Specified | Not Specified | Not Specified | [8] |

| Niclosamide (B1684120) (rat plasma) | 1 - 3000 | 1 | < 7.40% | < 6.35% | < 4.59% | [9] |

| Niclosamide (dog plasma) | 1 - 1000 | 1 | < 3.95% | < 4.01% | < 12.1% | [9] |

| Obatoclax | 0.04 - 25 | 0.04 | 0.9 - 5.1% | < 7.2% | 98.9 - 106.8% | [10] |

| (-)-hydroxycitric acid | 50 - 10000 | 50 | 5.02 - 12.01% | 5.02 - 12.01% | 0.29 - 9.20% | [11] |

| PGP | Not Specified | 0.05 | Not Specified | Not Specified | Not Specified | [12] |

| AcPGP | Not Specified | 0.1 | Not Specified | Not Specified | Not Specified | [12] |

| Amoxicillin | 10 - 15000 | 10 | ≤ 7.08% | ≤ 7.08% | -1.26 - 10.9% | [13] |

| Clavulanate | 20 - 10000 | 20 | ≤ 10.7% | ≤ 10.7% | -4.41 - 8.73% | [13] |

Experimental Protocols

Protocol 1: Quantification of Ciprofloxacin in Plasma using HPLC

This protocol is a generalized procedure based on common practices reported in the literature.[1][3][4]

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma sample, add 400 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.025 M phosphoric acid, pH 3.0) in a ratio of 15:85 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV detector at 278 nm.

3. Calibration and Quality Control

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ciprofloxacin into blank plasma.

-

Process the standards and QCs in the same manner as the unknown samples.

-

Construct a calibration curve by plotting the peak area of ciprofloxacin against its concentration.

-

Determine the concentration of ciprofloxacin in the unknown samples from the calibration curve.

Protocol 2: Quantification of Ciprofloxacin in Plasma using LC-MS/MS

This protocol provides a more sensitive and specific method for ciprofloxacin quantification.

1. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 200 µL of methanol (B129727) containing the internal standard (e.g., a deuterated analog of ciprofloxacin).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

-

Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

-

UHPLC System: Agilent 1290 Infinity or equivalent.[15]

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.[15]

-

Column: C18 column (e.g., Kinetex EVO C18, 2.1 x 50 mm, 1.7 µm).[15]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for ciprofloxacin and the internal standard.

3. Data Analysis

-

Quantify ciprofloxacin concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of ciprofloxacin in plasma using LC-MS/MS.

Caption: Bioanalytical workflow for ciprofloxacin quantification in plasma.

Logical Relationship of Method Validation

The following diagram outlines the key parameters assessed during the validation of a bioanalytical method.

Caption: Key parameters of bioanalytical method validation.

References

- 1. The comparative pharmacokinetics and tissue penetration of single-dose ciprofloxacin 400 mg i.v. and 750 mg po - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steady-state pharmacokinetics of intravenous and oral ciprofloxacin in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

- 8. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A liquid chromatography/tandem mass spectrometry method for determination of obatoclax in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A method for quantitative analysis of an anticancer drug in human plasma with CE-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. No Time Dependence of Ciprofloxacin Pharmacokinetics in Critically Ill Adults: Comparison of Individual and Population Analyses [mdpi.com]

Application Notes and Protocols for the Evaluation of CI-750 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-750 is a novel investigational compound demonstrating significant potential as an anti-cancer agent. These application notes provide a comprehensive overview of the experimental design and detailed protocols for the preclinical evaluation of CI-750. The methodologies described herein cover essential in vitro and in vivo assays to characterize the compound's efficacy, mechanism of action, and therapeutic potential. The protocols are intended to guide researchers in generating robust and reproducible data for the assessment of CI-750's anti-tumor properties.

In Vitro Efficacy of CI-750

A critical initial step in the evaluation of a novel anti-cancer agent is the in vitro assessment of its activity across a panel of human cancer cell lines. This allows for the determination of the compound's potency and spectrum of activity.

Data Presentation: Summary of In Vitro Activity

The anti-proliferative activity of CI-750 is quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes hypothetical IC50 values for CI-750 after 72 hours of treatment.

Table 1: In Vitro Cytotoxicity of CI-750 (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.5 µM |

| MDA-MB-231 | Breast Cancer | 1.2 µM |

| A549 | Lung Cancer | 2.5 µM |

| HCT116 | Colon Cancer | 0.8 µM |

| PANC-1 | Pancreatic Cancer | 5.1 µM |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

CI-750 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of CI-750 in complete medium.

-

Remove the medium from the wells and add 100 µL of the CI-750 dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how CI-750 exerts its anti-cancer effects, it is crucial to investigate its impact on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression.

Data Presentation: Induction of Apoptosis and Cell Cycle Arrest

The following tables present hypothetical data on the effects of CI-750 on apoptosis and cell cycle distribution in a representative cancer cell line (e.g., HCT116) after 48 hours of treatment.

Table 2: Apoptosis Induction by CI-750 in HCT116 Cells (Hypothetical Data)

| Treatment | Concentration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | - | 3.5% | 1.2% |

| CI-750 | 1x IC50 | 15.8% | 5.4% |

| CI-750 | 5x IC50 | 35.2% | 12.7% |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with CI-750 (Hypothetical Data)

| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | - | 45.3% | 35.1% | 19.6% |

| CI-750 | 1x IC50 | 68.7% | 15.2% | 16.1% |

| CI-750 | 5x IC50 | 75.1% | 8.9% | 16.0% |

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cancer cells treated with CI-750

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat cells with CI-750 at the desired concentrations for the specified time.

-

Harvest cells by trypsinization and wash with cold PBS.[2]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]

-

Incubate for 15 minutes at room temperature in the dark.[2]

-

Add 400 µL of 1X Binding Buffer to each tube.[2]

-

Analyze the cells by flow cytometry.

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.[3][4][5][6]

Materials:

-

Cancer cells treated with CI-750

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Treat cells with CI-750 as required.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[3]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[4]

-

Analyze the DNA content by flow cytometry.

Signaling Pathway Analysis

Identifying the molecular targets and signaling pathways affected by CI-750 is crucial for understanding its mechanism of action. Western blotting is a key technique for this purpose.[7][8][9]

Mandatory Visualization: Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway targeted by CI-750 and the general experimental workflows for in vitro and in vivo studies.

Caption: Hypothetical signaling pathway inhibited by CI-750.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. corefacilities.iss.it [corefacilities.iss.it]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. medium.com [medium.com]

- 9. Western blot protocol | Abcam [abcam.com]

Application of Near-Infrared (NIR) Dyes in Fluorescence Microscopy: A Focus on CI 750 Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of near-infrared (NIR) fluorescent dyes, exemplified by cyanine-based reagents with spectral properties similar to a hypothetical "CI 750" (excitation/emission maxima around 750 nm and 775 nm, respectively), for a range of fluorescence microscopy applications. This document outlines the key photophysical properties of a representative dye, Cy7, and offers detailed protocols for its conjugation to antibodies, subsequent use in cellular imaging, and application in in vivo studies.

Introduction to Near-Infrared Fluorescence Microscopy

Near-infrared (NIR) fluorescence microscopy, operating within the 700-900 nm spectral window, offers significant advantages for biological imaging.[1] This region is characterized by reduced tissue autofluorescence, minimized light scattering, and deeper photon penetration compared to the visible light spectrum.[1][2] These attributes make NIR dyes particularly well-suited for sensitive detection of targets in complex biological samples, including deep-tissue and whole-body animal imaging.[1][2]

Cy7, a member of the cyanine (B1664457) dye family, is a widely used NIR fluorophore with excitation and emission maxima in the ~750 nm and ~775 nm range, respectively.[3] Its high molar extinction coefficient and good quantum yield make it a bright and effective label for various biomolecules, including antibodies, peptides, and nucleic acids, enabling a broad array of applications in research and drug development.[3][4]

Quantitative Data Summary

The key photophysical properties of Cy7, a representative dye for the "this compound" spectral class, are summarized in the table below for easy comparison.

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | ~750 nm | [3] |

| Maximum Emission Wavelength (λem) | ~775 nm | [3] |

| Molar Extinction Coefficient (ε) | >200,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.3 | [3] |

| Recommended Excitation Laser | 750 nm | [3] |

| Recommended Emission Filter | 780 - 850 nm | [3] |

Experimental Protocols

Detailed methodologies for key experiments utilizing Cy7 are provided below.

Protocol 1: Conjugation of Cy7 NHS Ester to Antibodies

This protocol describes the covalent labeling of primary amines on antibodies with a Cy7 N-hydroxysuccinimide (NHS) ester.

Materials:

-

Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)

-

Cy7 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

-

Antibody Preparation: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing substances.[3]

-

Cy7 NHS Ester Preparation: Immediately before use, dissolve the Cy7 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[3]

-

Conjugation Reaction:

-

Purification:

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).[2]

-

Storage: Store the purified Cy7-conjugated antibody at 4°C in the dark. For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[3]

Protocol 2: Immunofluorescence Staining of Fixed and Permeabilized Cells

This protocol outlines the steps for staining intracellular targets in cultured cells using a Cy7-conjugated antibody.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton™ X-100 in PBS

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

-

Cy7-conjugated primary or secondary antibody

-

Nuclear counterstain (optional, e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Preparation: Wash the cells grown on coverslips three times with PBS.[3]

-

Fixation: Incubate the cells with 4% PFA for 15-20 minutes at room temperature.[3]

-

Washing: Wash the cells three times with PBS.[3]

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[3]

-

Antibody Staining:

-

Dilute the Cy7-conjugated antibody to its predetermined optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[3]

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.[3]

-

Counterstaining (Optional): If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's instructions. Wash the cells three times with PBS.[3]

-

Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide. Seal the edges of the coverslip to prevent drying.[3]

-

Imaging: Image the slides using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[3]

Protocol 3: In Vivo Fluorescence Imaging in a Mouse Model

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using a Cy7-labeled probe.

Materials:

-

Cy7-labeled probe (e.g., antibody, peptide, or nanoparticle)

-

Animal model (e.g., tumor-bearing mouse)

-

Anesthesia system (e.g., isoflurane)

-

In vivo imaging system with appropriate NIR filters

-

Warming pad

-

Sterile PBS or saline for injection

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an isoflurane (B1672236) anesthesia system.[2]

-

Place the anesthetized mouse on the imaging stage of the in vivo imaging system and maintain its body temperature with a warming pad.[2]

-

-

Probe Administration: Administer the Cy7-labeled probe via the desired route (e.g., intravenous, intraperitoneal). The optimal dose and route should be determined empirically for each specific probe and application.[2]

-

Image Acquisition:

-

Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for target accumulation and clearance of non-specific signal.[3]

-

Use an appropriate excitation light source (~750 nm) and an emission filter that captures the fluorescence of Cy7 (e.g., 780-850 nm).[3]

-

Acquire a white-light image for anatomical reference.[3]

-

-

Data Analysis:

Visualizations

References

Unidentified Biomarker: "CI 750" Shows No Link to Neurological Disorders

Extensive searches for a compound designated "CI 750" have found no evidence of its existence as a biomarker or its application in the study of neurological disorders. The identifier does not correspond to any known chemical entity in the context of biomedical research. Therefore, the creation of detailed application notes and protocols for "this compound" as a biomarker in neurological disorders is not possible.

Investigations into the term "this compound" have revealed its association with several unrelated industrial products. Notably, "CI-750" refers to a series of airborne particle counters used for environmental monitoring.[1][2][3][4] Additionally, the identifier is used for an aluminum electrical connector manufactured by 3M[5] and a high-performance nickel-chromium superalloy known as Inconel X-750, which is utilized in extreme environments such as gas turbines and rocket engines.[6][7][8][9][10]

The "CI" designation is commonly associated with the Colour Index, an international reference database for dyes and pigments.[11][12][13][14][15] However, "750" does not correspond to a valid entry within this system based on the available information.

Without a scientifically recognized compound to investigate, it is impossible to provide the requested data, experimental methodologies, or signaling pathway diagrams relevant to neurological disorders. Researchers, scientists, and drug development professionals are advised to verify the identity of any potential biomarker before proceeding with experimental design and protocol development. Should a valid chemical identifier for the intended biomarker be available, a detailed analysis and the creation of relevant scientific documentation can be pursued.

References

- 1. scribd.com [scribd.com]

- 2. climet.com [climet.com]

- 3. Air Particle Counter — CI-750t [pharmaceuticalonline.com]

- 4. airmonitoring.it [airmonitoring.it]

- 5. CI-750 3M | Connectors, Interconnects | DigiKey [digikey.be]

- 6. X 750 Tech Data [hightempmetals.com]

- 7. aesteiron.com [aesteiron.com]

- 8. continentalsteel.com [continentalsteel.com]

- 9. super-metals.com [super-metals.com]

- 10. corrotherm.co.uk [corrotherm.co.uk]

- 11. Colour Index International - Wikipedia [en.wikipedia.org]

- 12. royaltalens.com [royaltalens.com]

- 13. Colour Index Name [turner.co.jp]

- 14. The Color of Art Pigment Database, an Artists Paint and Pigments Reference [artiscreation.com]

- 15. jacksonsart.com [jacksonsart.com]

Application Notes and Protocols: Techniques for Isotopic Labeling of Ciprofloxacin

Introduction

Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2][3] Isotopic labeling of ciprofloxacin is a critical technique for researchers and drug development professionals, enabling detailed studies of its pharmacokinetic properties, metabolism, and interaction with biological systems. The introduction of isotopes such as Carbon-14 (¹⁴C), Tritium (³H), Technetium-99m (⁹⁹ᵐTc), and Fluorine-18 (¹⁸F) allows for sensitive and specific tracking of the molecule in vitro and in vivo. These studies are essential for drug development, providing valuable data on absorption, distribution, metabolism, and excretion (ADME).[4][5] This document provides an overview of various techniques for labeling ciprofloxacin with isotopes, including detailed experimental protocols and data.

Radiolabeling with Technetium-99m (⁹⁹ᵐTc)

Technetium-99m is a widely used radionuclide for imaging purposes in nuclear medicine.[6] Labeling ciprofloxacin with ⁹⁹ᵐTc allows for the visualization of bacterial infections, as the antibiotic preferentially accumulates at the site of infection.[6][7][8]

Application:

-

Differentiating between septic and aseptic inflammation.[6]

Experimental Protocol: Labeling of Ciprofloxacin with ⁹⁹ᵐTc

This protocol is based on the direct labeling method using stannous chloride as a reducing agent.

Materials:

-

Ciprofloxacin hydrochloride

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ascorbic acid

-

Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Thin-layer chromatography (TLC) system

-

Human serum

Procedure:

-

Preparation of a Lyophilized Kit:

-

Prepare a solution containing 2 mg of ciprofloxacin, 30 µg of SnCl₂·2H₂O, and 5 mg of ascorbic acid.[7]

-

Lyophilize the solution to create a ready-to-use kit.

-

-

Radiolabeling:

-

Quality Control:

-

Determine the radiochemical yield and purity using thin-layer chromatography.[6]

-

-

Stability Studies:

-

Assess the stability of the ⁹⁹ᵐTc-ciprofloxacin complex in human serum at 1 and 4 hours post-preparation.[6]

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Maximum Radiochemical Yield | > 95% | [7] |

| Reaction Time | 10 minutes | [7] |

| Radiochemical Stability (in human serum) | 84.2% at 1 hour, 79.6% at 4 hours | [6] |

| Shelf Life of Lyophilized Kit | Up to 2 months | [7] |

| Infected to Non-infected Muscle Ratio | 3.2 at 1 hour, 1.8 at 4 hours post-injection | [6] |

Experimental Workflow: ⁹⁹ᵐTc Labeling of Ciprofloxacin